molecular formula C16H11ClO2 B14280135 3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one CAS No. 135306-24-0

3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one

Cat. No.: B14280135
CAS No.: 135306-24-0
M. Wt: 270.71 g/mol
InChI Key: GZIJUFPKYXFSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorophenyl group attached to a benzopyranone core, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyranone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzopyranones depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methylidene]-2-benzofuran-1-one
  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide

Uniqueness

3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one stands out due to its unique benzopyranone core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

135306-24-0

Molecular Formula

C16H11ClO2

Molecular Weight

270.71 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylidene]-1H-isochromen-4-one

InChI

InChI=1S/C16H11ClO2/c17-13-7-5-11(6-8-13)9-15-16(18)14-4-2-1-3-12(14)10-19-15/h1-9H,10H2

InChI Key

GZIJUFPKYXFSCD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C(=CC3=CC=C(C=C3)Cl)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.